molecular formula C21H16ClN3O5 B4074177 N-[4-(acetylamino)phenyl]-3-(2-chloro-4-nitrophenoxy)benzamide

N-[4-(acetylamino)phenyl]-3-(2-chloro-4-nitrophenoxy)benzamide

Cat. No. B4074177
M. Wt: 425.8 g/mol
InChI Key: MRPNMPDPYJKYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]-3-(2-chloro-4-nitrophenoxy)benzamide, also known as ACY-1215, is a small molecule drug that has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(2-chloro-4-nitrophenoxy)benzamide involves the inhibition of HDAC6, which is a key regulator of protein degradation and cell motility. By inhibiting HDAC6, this compound can enhance the degradation of misfolded or damaged proteins, leading to increased cell death in cancer cells. In addition, this compound can also inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer to other parts of the body.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell death in multiple myeloma cells, as well as other types of cancer cells. In addition, this compound can also enhance the anti-cancer effects of other chemotherapy drugs, such as bortezomib and lenalidomide. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases, such as autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(acetylamino)phenyl]-3-(2-chloro-4-nitrophenoxy)benzamide is its specificity for HDAC6, which can help to minimize off-target effects and toxicity. In addition, this compound has been shown to be effective in preclinical studies, which suggests that it may have potential therapeutic applications in humans. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is complex and low-yielding, which can make it difficult to obtain large quantities of the drug for use in experiments.

Future Directions

There are several potential future directions for research on N-[4-(acetylamino)phenyl]-3-(2-chloro-4-nitrophenoxy)benzamide. One area of interest is in the development of combination therapies that include this compound and other chemotherapy drugs. Another area of interest is in the development of this compound analogs that may have improved pharmacokinetic properties or enhanced activity against HDAC6. Finally, there is also interest in exploring the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and autoimmune diseases.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-(2-chloro-4-nitrophenoxy)benzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. One of the main areas of research has been in the treatment of multiple myeloma, a type of cancer that affects plasma cells in the bone marrow. Studies have shown that this compound can inhibit the activity of histone deacetylase 6 (HDAC6), which plays a key role in the growth and survival of multiple myeloma cells. In addition, this compound has also been shown to have potential therapeutic applications in other types of cancer, including lymphoma, leukemia, and solid tumors.

properties

IUPAC Name

N-(4-acetamidophenyl)-3-(2-chloro-4-nitrophenoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5/c1-13(26)23-15-5-7-16(8-6-15)24-21(27)14-3-2-4-18(11-14)30-20-10-9-17(25(28)29)12-19(20)22/h2-12H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPNMPDPYJKYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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